REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH:6]=[CH:7][NH:8]2)([O-:3])=[O:2].[H-].[Na+].[S:15](Cl)([C:18]1[CH:24]=[CH:23][C:21]([CH3:22])=[CH:20][CH:19]=1)(=[O:17])=[O:16]>CN(C=O)C>[N+:1]([C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH:6]=[CH:7][N:8]2[S:15]([C:18]1[CH:24]=[CH:23][C:21]([CH3:22])=[CH:20][CH:19]=1)(=[O:17])=[O:16])([O-:3])=[O:2] |f:1.2|
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Name
|
|
Quantity
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10.4 g
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Type
|
reactant
|
Smiles
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[N+](=O)([O-])C1=C2C=CNC2=CC=C1
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Name
|
|
Quantity
|
401 mL
|
Type
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solvent
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Smiles
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CN(C)C=O
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Name
|
|
Quantity
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3.85 g
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Type
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reactant
|
Smiles
|
[H-].[Na+]
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Name
|
|
Quantity
|
14.67 g
|
Type
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reactant
|
Smiles
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S(=O)(=O)(C1=CC=C(C)C=C1)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Type
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CUSTOM
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Details
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the mixture was stirred at 0° C
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was warmed to room temperature
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Type
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CUSTOM
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Details
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After 15 minutes the reaction was quenched by ice/H2O
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Duration
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15 min
|
Type
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STIRRING
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Details
|
the mixture was stirred for 30 minutes at room temperature
|
Duration
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30 min
|
Type
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FILTRATION
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Details
|
The precipitate was collected by filtration
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
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Smiles
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[N+](=O)([O-])C1=C2C=CN(C2=CC=C1)S(=O)(=O)C1=CC=C(C)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |